Salicylic acid, chloroacetate
Description
Contextualization of Salicylic (B10762653) Acid Derivatives in Contemporary Chemical Sciences
Salicylic acid (SA), a naturally occurring phenolic acid, is a pivotal molecule in both biology and chemistry. nih.govnih.gov In nature, it functions as a critical plant hormone, mediating responses to a wide range of biotic and abiotic stresses. nih.govnih.gov Beyond its biological roles, the chemical structure of salicylic acid—featuring both a carboxylic acid and a phenolic hydroxyl group—makes it a versatile precursor in organic synthesis.
Chemists have long harnessed this dual functionality to create a vast library of derivatives. These derivatives are not merely academic curiosities; they form the basis of numerous commercial products and serve as key intermediates in the synthesis of complex molecular architectures. The modification of salicylic acid's functional groups allows for the fine-tuning of its physical, chemical, and biological properties, leading to the development of novel compounds for diverse applications. Research into salicylic acid derivatives continues to be a vibrant field, exploring new synthetic methodologies and applications that address contemporary scientific challenges. nih.govnih.gov
Rationale for Investigating Chloroacetate (B1199739) Modifications within Salicylic Acid Chemistry
The chloroacetylation of salicylic acid, typically at the phenolic hydroxyl group to form 2-(chloroacetoxy)benzoic acid, is a targeted modification that imparts unique reactivity to the molecule. The rationale for this specific modification is rooted in the chemical properties of the introduced chloroacetyl moiety. This group acts as a highly useful bifunctional handle.
Firstly, the chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN2) reactions. vulcanchem.com This allows for the straightforward attachment of a wide variety of nucleophiles, such as amines, thiols, or other oxygen-containing molecules, enabling the construction of more complex structures. vulcanchem.com This reactivity is central to its role as a synthetic intermediate or "building block." vulcanchem.com
Secondly, the ester linkage of the chloroacetate group can be cleaved under specific conditions, such as hydrolysis. This feature is particularly exploited in the design of prodrugs or controlled-release systems, where the active salicylic acid molecule is released from a larger conjugate. sapub.orgresearchgate.net The combination of a reactive site for conjugation and a cleavable linker makes chloroacetylated salicylic acid a strategic choice for applications in polymer chemistry and bioconjugation. sapub.orgresearchgate.net The chloroacetyl group essentially serves as a versatile tool for covalently linking salicylic acid to other molecules or for initiating further synthetic transformations. nih.gov
Overview of Research Trajectories and Academic Significance Pertaining to O-Chloroacetylated Salicylic Acid and Analogous Structures
The academic and industrial significance of chloroacetylated salicylic acid and its analogs is evident in their diverse research applications. The primary research trajectories leverage the unique reactivity of the chloroacetyl group.
One major area of research is its use as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. nih.govvulcanchem.com For example, chloroacetyl salicylic acid derivatives have been used as precursors in the synthesis of flavonoid derivatives with potential anti-tumor activity. nih.gov The reactive chloroacetyl group facilitates cyclization reactions and the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, which are essential steps in building diverse molecular scaffolds for medicinal chemistry. vulcanchem.comsphinxsai.com
Another significant research trajectory involves the modification of polymers and biopolymers. Scientists have successfully grafted salicylic acid onto backbones like poly(vinyl alcohol) (PVA) and starch. sapub.orgresearchgate.net This is typically achieved in a two-step process: first, the polymer's hydroxyl groups are chloroacetylated, and then this reactive intermediate is treated with a salt of salicylic acid to form the final conjugate. sapub.orgresearchgate.net Such polymer-drug conjugates are investigated for controlled-release applications.
Furthermore, chloroacetylated benzoic acid analogs are studied for a variety of other purposes. For instance, N-acylated isomers like 4-(2-chloroacetamido)salicylic acid have been investigated as complexing agents for the extraction of metal ions, and other derivatives are used as intermediates in the production of dyes and agrochemicals. cymitquimica.comekb.eg The versatility of these compounds as synthetic building blocks continues to drive their investigation in various fields of chemical science. smolecule.comresearchgate.net
Research Findings
The utility of chloroacetylated salicylic acid and its isomers is demonstrated through their synthesis and subsequent chemical reactions.
Synthesis and Chemical Properties
The chloroacetylation of salicylic acid or its parent amine, anthranilic acid, is typically achieved by reacting it with chloroacetyl chloride, often in the presence of a base. sphinxsai.comsmolecule.com The resulting compounds are crystalline solids with defined physical properties.
Table 1: Physicochemical Properties of Chloroacetylated Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
|---|---|---|---|---|
| 2-[(Chloroacetyl)amino]benzoic acid | C₉H₈ClNO₃ | 213.62 | 14422-49-2 | N/A |
| 4-(2-Chloroacetamido)benzoic acid | C₉H₈ClNO₃ | 213.62 | 4596-39-8 | 264 |
Data sourced from multiple chemical databases and publications. chemicalbook.comnih.govnist.gov
Reactivity and Applications in Synthesis
The chloroacetyl group is the center of reactivity, enabling a range of chemical transformations.
Table 2: Common Reactions of the Chloroacetyl Group in Salicylic Acid Derivatives
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Azides, Heterocycles | Secondary/tertiary amines, Thioethers, Azides | Building complex molecules, attaching to other scaffolds. vulcanchem.com |
| Ester/Amide Hydrolysis | Acidic or basic conditions | Carboxylic acid, Amine | Cleavage of the group, release of parent molecule. vulcanchem.com |
| Cyclization Reactions | Intramolecular reaction with another functional group | Heterocyclic compounds | Synthesis of diverse chemical libraries for screening. sphinxsai.com |
This table summarizes reaction types discussed in the cited literature. vulcanchem.comsapub.orgresearchgate.netsphinxsai.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
6090-79-5 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-(2-chloroacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
LAZUHOPLTJOKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCl |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of O Chloroacetylated Salicylic Acid and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H-NMR spectroscopy confirms the successful chloroacetylation of salicylic (B10762653) acid by identifying the protons within the newly introduced chloroacetyl group and observing shifts in the aromatic protons of the salicylic acid moiety. In studies involving the synthesis of polymer-drug conjugates, the chloroacetyl group is often introduced onto a polymer backbone before conjugation with salicylic acid. The spectroscopic features, however, remain characteristic. The protons of the chloromethyl group (-CH₂Cl) in the chloroacetyl moiety typically appear as a distinct singlet. For instance, in chloroacetylated poly(vinyl alcohol) (PVA), this peak is observed at approximately 4.05 ppm. sapub.org Another study on a different chloroacetylated polymer reported a similar chemical shift of 4.2 ppm for the –CH₂Cl protons. ijarbs.com
Upon conjugation with salicylic acid, the resulting spectra show characteristic signals for the protons of the benzene (B151609) ring, typically in the range of 6.72–7.83 ppm, and the phenolic hydroxyl proton, which can appear at a downfield shift of around 10.2 ppm. sapub.org
Interactive Table 1: Representative ¹H-NMR Chemical Shifts
| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Reference |
|---|---|---|---|
| Chloromethyl (-CH₂Cl) | 4.05 - 4.2 | Singlet | sapub.orgijarbs.com |
| Aromatic (Benzene Ring) | 6.72 - 7.83 | Multiplet | sapub.org |
¹³C-NMR spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of the molecule. For chloroacetylated structures, ¹³C-NMR spectra are characterized by two key resonances corresponding to the chloroacetyl group. The carbon of the chloromethyl group (–CH₂Cl) typically resonates at a chemical shift of approximately 39.8 ppm. sapub.org The carbonyl carbon (C=O) of the ester linkage appears further downfield, at around 166.1 ppm. sapub.org
When conjugated with salicylic acid, additional peaks appear that are characteristic of the salicylate (B1505791) structure. The carbon atoms of the benzene ring produce signals in the aromatic region, generally between 111.4 and 134.9 ppm. sapub.org A signal at approximately 158.4 ppm can be assigned to the carbon of the C₆H₄-CO- group within the salicylic acid moiety. sapub.org These combined signals confirm the successful incorporation of both the chloroacetyl linker and the salicylic acid molecule in the final conjugate. sapub.org
Interactive Table 2: Characteristic ¹³C-NMR Chemical Shifts
| Carbon Type | Typical Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| Chloromethyl (-CH₂Cl) | 39.8 | sapub.org |
| Carbonyl (Chloroacetate, -COO-) | 166.1 | sapub.org |
| Aromatic (Benzene Ring) | 111.4 - 134.9 | sapub.org |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the key functional groups present in O-chloroacetylated salicylic acid and its conjugates. The introduction of the chloroacetyl group onto a hydroxyl-containing molecule, such as salicylic acid or a polymer like PVA, results in the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. This new band is typically observed around 1749 cm⁻¹. sapub.org Concurrently, the broad absorption band associated with the hydroxyl (-OH) group (e.g., 3099-3934 cm⁻¹) diminishes or disappears, indicating that the esterification reaction has occurred. sapub.org
After conjugation with salicylic acid, additional characteristic bands appear. These include scissoring vibrations for the C=C bonds within the benzene ring at approximately 1683, 1615, and 1585 cm⁻¹, and a C-H bending vibration for the aromatic ring at 761 cm⁻¹. sapub.org
Interactive Table 3: Key FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ester Carbonyl (-COO-CH₂Cl) | C=O Stretch | 1749 | sapub.org |
| Aromatic Ring | C=C Scissoring | 1683, 1615, 1585 | sapub.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information regarding the molecular weight and structural fragments of a compound. For salicylic acid, chloroacetate (B1199739) (O-Chloroacetylsalicylic acid), the calculated molecular weight is 214.60 g/mol , and its monoisotopic mass is 214.0032864 Da. nih.gov
Tandem mass spectrometry (MS/MS) techniques are particularly useful for characterizing salicylic acid derivatives. In precursor ion scanning, specific fragment ions are monitored to identify related compounds in a complex mixture. For salicylic acid and its derivatives, the salicylate ion at a mass-to-charge ratio (m/z) of 137 and its primary product ion at m/z 93 (resulting from the loss of CO₂) are key diagnostic markers. nih.gov The detection of analytes that produce these fragments strongly suggests the presence of a salicylic acid moiety. nih.gov This approach allows for the specific identification of conjugates even before their isolation.
Interactive Table 4: Mass Spectrometry Data for Salicylic Acid, Chloroacetate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 214.60 g/mol | nih.gov |
| Monoisotopic Mass | 214.0032864 Da | nih.gov |
| Key Salicylate Fragment Ion | m/z 137 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Conjugate Analysis and Reaction Progress Monitoring
UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring chemical reactions, such as the release of a drug from a polymer conjugate. Salicylic acid and its derivatives absorb ultraviolet light due to the presence of the conjugated π-bonding system of the benzene ring. iomcworld.com
The UV spectrum of salicylic acid typically shows absorption maxima (λmax) around 231-238 nm and 296-308 nm. iomcworld.comscispace.com In the context of drug delivery systems, UV-Vis spectroscopy is frequently used to monitor the hydrolysis of ester bonds and quantify the amount of drug released from a conjugate over time. For example, the release of sodium salicylate from polymer-drug conjugates has been successfully monitored by measuring the absorbance of the solution at its λmax of 295 nm. sapub.orgresearchgate.net This allows for the study of release profiles under various conditions, such as different pH levels. sapub.org
Interactive Table 5: UV-Vis Absorption Maxima (λmax) for Salicylic Acid and its Derivatives
| Compound/Derivative | Typical λmax (nm) | Application | Reference |
|---|---|---|---|
| Salicylic Acid | 231.2, 295.8 | Characterization | iomcworld.com |
| Salicylic Acid Derivatives | 238, 308 | Characterization | scispace.com |
Mechanistic Studies and Chemical Reactivity of Chloroacetate Moieties in Salicylic Acid Derivatives
Investigation of Hydrolytic Cleavage Mechanisms of Ester Bonds in Salicylate (B1505791) Conjugates
The stability of the ester bond in salicylate conjugates is a critical factor, especially in applications requiring controlled release of salicylic (B10762653) acid. Hydrolytic cleavage is the primary degradation pathway for these ester linkages.
The hydrolysis of the ester bond in salicylate conjugates is highly dependent on the pH of the surrounding medium. researchgate.net Like many esters, the cleavage of O-Chloroacetylsalicylic acid and its polymeric derivatives is subject to catalysis by both acids and bases. ucl.ac.be However, studies consistently show that the rate of hydrolysis significantly increases in alkaline conditions. researchgate.netsapub.org
Research on salicylic acid conjugates of poly(vinyl alcohol) (PVA) and starch demonstrated that the release of sodium salicylate via hydrolysis of the ester bond is markedly faster at pH 8.5 compared to pH 7.6. researchgate.netsapub.org This indicates a mechanism of specific base catalysis, where hydroxide (B78521) ions (OH⁻) act as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group. ucl.ac.be The process is considered pseudo-first-order, and the observed rate constant is directly influenced by the concentration of hydroxide ions. ucl.ac.be The increased rate at higher pH is attributed to the greater availability of the hydroxide nucleophile, which facilitates the cleavage of the ester bond to release salicylic acid and the corresponding alcohol. sapub.orgresearchgate.net
| Polymer Conjugate | Condition | Observation | Source |
|---|---|---|---|
| PVA-Salicylic Acid Conjugate | pH 7.6 vs. pH 8.5 at 37°C | The rate of sodium salicylate release is significantly lower at pH 7.6 compared to pH 8.5. | sapub.org |
| Starch-Salicylic Acid Conjugate | pH of release medium increased | The rate of hydrolysis and subsequent drug release increases with increasing pH. | researchgate.net |
| Salicylic Acid-Derived Poly(anhydride-esters) | Degradation in different pH media | Hydrolytic degradation is pH-dependent and more rapid in basic media. | researchgate.net |
Studies on conjugates made from poly(vinyl alcohol) (PVA) and starch have shown that the hydrophilicity of the polymer-drug conjugate directly impacts the rate of hydrolysis. researchgate.netsapub.org Conjugates with a lower degree of substitution by the more hydrophobic salicylate groups are inherently more hydrophilic. This increased hydrophilicity facilitates the penetration of water and hydroxyl ions into the polymer matrix, providing greater access to the ester linkages and thereby increasing the rate of hydrolysis. sapub.org
The branching architecture of the polymer also influences drug release. nih.gov While specific studies on salicylic acid, chloroacetate (B1199739) are limited, research on other drug-polymer conjugates has shown that factors such as steric overcrowding and the distance of the ester bond from the polymer backbone can affect the release rate. nih.gov For instance, hyperbranched polymers may exhibit different release profiles compared to linear polymers due to differences in steric hindrance and accessibility of the ester groups. nih.gov
| Polymer System | Influencing Factor | Effect on Hydrolysis Rate | Source |
|---|---|---|---|
| PVA-Salicylic Acid | Increased Hydrophilicity (Lower salicylate content) | Increased rate of hydrolysis. | sapub.org |
| Starch-Salicylic Acid | Hydrophilic Character of the Adduct | Release of sodium salicylate is dependent on the hydrophilicity. | researchgate.net |
| Hyperbranched Polyol vs. Dendrimer | Branching Architecture | Influences drug payload and subsequent activity, implying an effect on release. | nih.gov |
The method of attaching the salicylate moiety to a polymer backbone, whether directly or through a spacer arm, significantly affects hydrolytic stability. Research indicates that a direct ester linkage to the main polymer chain is generally less susceptible to hydrolysis. sapub.org This reduced reactivity is attributed to the steric hindrance imposed by the bulky polymer chain, which limits the mobility of the ester bond and restricts the access of nucleophiles like water or hydroxide ions. sapub.org
Conversely, introducing a spacer group between the polymer backbone and the salicylate ester can increase the rate of hydrolysis. sapub.orgnih.gov The spacer extends the ester bond away from the sterically crowded polymer backbone, increasing its mobility and accessibility. The length and chemical nature of the spacer itself can be tailored to fine-tune the hydrolysis rate. For example, studies on other drug conjugates have demonstrated that increasing the carbon chain length of a linker can significantly alter the half-life of drug release. nih.govnih.gov This highlights the critical role of spacer selection in controlling the release kinetics of the conjugated molecule. sapub.org
Examination of Nucleophilic Substitution Reactions Involving the Chloroacetate Group
The chloroacetate group in salicylic acid, chloroacetate contains a highly reactive carbon-chlorine bond. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. testbook.com This reactivity is fundamental to many synthetic applications of the compound.
A prominent example of this reaction is the synthesis of polymer-salicylate conjugates. In this process, a polymer with hydroxyl groups, such as poly(vinyl alcohol) or starch, is first functionalized with chloroacetyl chloride to introduce reactive chloroacetate groups onto the polymer backbone. researchgate.netsapub.orgresearchgate.net The subsequent step involves a nucleophilic substitution reaction where the sodium salt of salicylic acid (sodium salicylate) acts as the nucleophile. The carboxylate anion of the salicylate attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the desired ester bond between the salicylate and the polymer. researchgate.netsapub.orgscilit.com
This nucleophilic substitution is not limited to carboxylates. The chlorine atom of the chloroacetate moiety can be readily displaced by a variety of other nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net This versatility allows for the synthesis of a wide array of derivatives by reacting N-aryl 2-chloroacetamides, analogous compounds, with nucleophiles such as amines, thiols, and phenoxides. researchgate.net
Analysis of Regioselectivity and Chemo-selectivity in the Chloroacetylation of Salicylic Acid Scaffold
The synthesis of this compound from salicylic acid and a chloroacetylating agent, such as chloroacetyl chloride, presents a challenge in selectivity. IUPAC defines chemoselectivity as the preferential reaction of a reagent with one of two or more different functional groups. nih.gov Salicylic acid is a difunctional molecule, possessing both a phenolic hydroxyl group (-OH) and a carboxylic acid group (-COOH). Both groups can potentially react with an acylating agent.
Regioselectivity refers to the preference for reaction at one position over another. In the case of salicylic acid, the reaction occurs selectively at the phenolic hydroxyl group, yielding 2-(2-chloroacetyl)oxybenzoic acid, also known as O-Chloroacetylsalicylic acid. nih.gov This outcome is due to the higher nucleophilicity of the phenolic oxygen compared to the hydroxyl oxygen of the carboxylic acid group. While both are potential nucleophiles, the phenoxide anion, which can be present or formed in situ, is significantly more reactive. The synthesis of aspirin (B1665792) via acetylation of the phenolic hydroxyl is a classic example of this preferential reactivity. msu.edu
Achieving high chemoselectivity is crucial to avoid the formation of undesired byproducts, such as an anhydride (B1165640) from the reaction at the carboxylic acid or a di-substituted product. The selective N-chloroacetylation of p-aminophenol in the presence of the phenolic hydroxyl group further illustrates that reaction conditions can be tuned to favor one functional group over another. tandfonline.com For the chloroacetylation of salicylic acid, controlling the reaction conditions, such as the choice of solvent and the use of a base to selectively deprotonate the phenolic hydroxyl, can ensure the formation of the desired O-acylated product with high purity. msu.edu
Advanced Theoretical and Computational Investigations of O Chloroacetylated Salicylic Acid Derivatives
Density Functional Theory (DFT) Calculations for Elucidating Molecular Structures and Electronic Properties
Density Functional Theory (DFT) has become a primary computational method for studying the molecular and electronic structures of salicylic (B10762653) acid derivatives. researchgate.netnih.govmdpi.com This approach allows for the accurate calculation of optimized molecular geometries, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.net DFT calculations for related molecules, such as triphenyltin(IV) 5-chlorosalicylate, have demonstrated that the optimized geometry from these calculations can effectively reproduce structural parameters. researchgate.net
For chloro-substituted salicylic acid derivatives, DFT is used to understand how the addition of a chloroacetyl group affects the electronic landscape of the molecule. researchgate.netebi.ac.uk Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
Quantum chemical calculations on 5-chlorosalicylic acid (5ClSA), a closely related precursor, show results consistent with experimental findings, validating the use of DFT methods for these systems. ebi.ac.ukresearchgate.net Theoretical studies on various salicylic acid isomers using the B3LYP/6-311G(d,p) method have determined chemical descriptors such as ionization potential, electron affinity, and chemical hardness, all derived from HOMO and LUMO energies. researchgate.net These parameters provide a quantitative basis for comparing the reactivity of different derivatives. researchgate.net
Table 1: Calculated Electronic Properties of Salicylic Acid Isomers using DFT (B3LYP/6-311G(d,p)) Note: This table is illustrative of calculations performed on parent salicylic acid isomers and provides a framework for the types of data generated for O-chloroacetylated derivatives.
| Property | Salicylic Acid | 3-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid |
| E_HOMO (eV) | -6.653 | -6.996 | -6.748 |
| E_LUMO (eV) | -1.578 | -1.633 | -1.687 |
| Energy Gap (ΔE) (eV) | 5.075 | 5.363 | 5.061 |
| Ionization Potential (I) (eV) | 6.653 | 6.996 | 6.748 |
| Electron Affinity (A) (eV) | 1.578 | 1.633 | 1.687 |
| Global Hardness (η) (eV) | 2.538 | 2.682 | 2.531 |
| Electronegativity (χ) (eV) | 4.116 | 4.315 | 4.218 |
Data adapted from theoretical studies on hydroxybenzoic acid isomers. researchgate.net
Conformational Analysis and Intermolecular Interactions within O-Chloroacetylated Salicylates
The three-dimensional arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. In O-chloroacetylated salicylates, these interactions dictate the crystal packing and can lead to the formation of different crystal forms, or polymorphs. rsc.org A crystallographic study of ring-substituted 2-acetoxybenzoic acids revealed that the 5-chloro derivative (5-chloroaspirin) exhibits polymorphism. rsc.org
Conformational analysis of salicylic acid derivatives often involves studying the orientation of the carboxyl and hydroxyl (or in this case, chloroacetyloxy) groups. nih.gov DFT calculations can be used to determine the relative stabilities of different conformers. nih.gov The most stable conformers of salicylic acid itself are stabilized by an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen of the carboxylic acid group. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.comresearchgate.net This analysis allows for the breakdown of all close contacts between molecules, highlighting the relative importance of hydrogen bonds, halogen bonds, and other van der Waals interactions in stabilizing the crystal lattice. mdpi.com
Table 2: Key Intermolecular Interactions in Chloro-Substituted Salicylic Acid Derivatives
| Interaction Type | Description | Relevance to O-Chloroacetylated Salicylates |
| Carboxylic Acid Dimer | A strong O-H···O hydrogen bond between the carboxyl groups of two molecules, forming an R²₂(8) motif. | This is typically the most significant interaction, forming the primary structural synthon. rsc.orgmdpi.com |
| Halogen Bonding | A non-covalent interaction between the chlorine atom and an electronegative atom (e.g., oxygen). | Observed in 5-chloroaspirin, where Cl···O interactions link the primary dimers into chains. rsc.org |
| C-H···O Bonds | Weak hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors. | These subtle interactions contribute to the differences in packing between polymorphs. rsc.org |
| Stacking Interactions | π-π stacking between aromatic rings. | Contributes to the overall cohesive energy of the crystal. soton.ac.uk |
Computational Prediction and Experimental Validation of Spectroscopic Properties
Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. dntb.gov.uachalcogen.ro These calculations can provide theoretical vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra that can be compared directly with experimental data for validation. chalcogen.ropulsus.com
For salicylic acid derivatives, DFT calculations have been successfully used to assign vibrational frequencies observed in experimental IR spectra. researchgate.netchalcogen.ro For example, in a study of methyl salicylate (B1505791), the calculated frequencies for C=O stretching, O-H stretching, and ring stretching modes at the B3LYP/6-311+G(d,p) level of theory showed good agreement with the experimental IR spectrum. chalcogen.ro Similar combined experimental and computational studies have been performed on 5-chlorosalicylic acid, where DFT and Hartree-Fock (HF) methods provided results consistent with experimental findings from absorption, emission, and fluorescence spectroscopy. ebi.ac.ukresearchgate.net
The prediction of NMR spectra is another key application. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. chalcogen.ropulsus.com Theoretical calculations for methyl salicylate have shown that the B3LYP method can provide satisfactory results for predicting NMR properties when compared to experimental data. chalcogen.ro This predictive power is crucial for confirming molecular structures and understanding the electronic environment of each nucleus. pulsus.com
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Methyl Salicylate Note: This table illustrates the correlation between calculated and experimental data for a related salicylate ester.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |
| C-H Stretch (ring) | 3073, 3004 | 3129, 3111, 3092, 3015 |
| C-H Stretch (methyl) | 2954, 2864 | 2960, 2958, 2800 |
| C=O Stretch | 1682 | 1685 |
| C-C Stretch (ring) | 1616, 1586, 1488 | 1613, 1490, 1459 |
Data adapted from a computational study on Methyl Salicylate. chalcogen.ro
Reaction Pathway Analysis and Transition State Modeling for Synthetic and Hydrolytic Processes
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis and hydrolysis of O-chloroacetylated salicylates. nih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov
The synthesis of O-chloroacetylated salicylic acid typically involves the reaction of salicylic acid with chloroacetyl chloride. This is an esterification reaction, analogous to the synthesis of aspirin (B1665792) from salicylic acid and acetic anhydride (B1165640). monash.edu Computational modeling can be used to investigate the reaction mechanism, determining whether it proceeds through a stepwise or concerted pathway and identifying the key transition state. This analysis provides insights into the reaction's kinetics and can help optimize reaction conditions.
The hydrolysis of the chloroacetyl ester bond is a critical process, particularly for understanding the compound's stability and potential degradation pathways. Kinetic studies on the hydrolysis of other salicylates have been conducted, and computational modeling can complement this experimental work. sioc-journal.cnumn.eduuni.edu For the hydrolysis of O-chloroacetylated salicylic acid, DFT calculations can model the attack of a nucleophile (such as a water molecule or hydroxide (B78521) ion) on the ester's carbonyl carbon. By calculating the energy barrier associated with the transition state, chemists can predict the rate of hydrolysis under different conditions (e.g., acidic vs. basic). For instance, studies on the hydrolysis of poly(vinyl alcohol)-salicylic acid conjugates, which are formed via chloroacetylated intermediates, show how the release of salicylic acid can be tracked and modeled. sapub.org This provides a strong model for understanding the hydrolytic cleavage of the chloroacetate (B1199739) group from the salicylic acid backbone. sapub.org
Synthesis and Characterization of Diverse Derivatives and Analogues Employing Chloroacetate Functionalized Salicylic Acid
Synthesis of Novel Salicylates Featuring Chloroacetate (B1199739) Functionalization
The foundational step in utilizing chloroacetylated salicylic (B10762653) acid is its initial synthesis. This is typically achieved through the esterification of salicylic acid's phenolic hydroxyl group with a chloroacetylating agent. A common method involves the reaction of salicylic acid with chloroacetyl chloride. wiley.comresearchgate.net This reaction is often performed in the presence of a base, such as pyridine (B92270) or potassium carbonate, to neutralize the hydrochloric acid byproduct and facilitate the reaction. wiley.comsapub.org The solvent choice can vary, with systems like N,N-dimethylacetamide (DMAc) with lithium chloride or dimethylformamide (DMF) being effectively used. sapub.orgsemanticscholar.org
Another approach involves reacting the sodium salt of salicylic acid with chloroacetyl chloride, which directly yields the desired O-(chloroacetyl)salicylic acid. wiley.com The resulting chloroacetate derivatives of salicylic acid are stable yet reactive intermediates, primed for further modification. For instance, research has demonstrated the synthesis of 2-ethoxy-2-oxoethyl salicylate (B1505791) by reacting salicylic acid with ethyl chloroacetate in DMF with potassium carbonate, achieving a high yield of 96%. semanticscholar.org
The synthesis can also be applied to salicylic acid derivatives. For example, 5-chlorosalicylic acid can be reacted with methyl chloroacetate in the presence of anhydrous potassium carbonate and 2-butanone (B6335102) to yield the corresponding methyl ester derivative. lew.ro These initial functionalization reactions are crucial as they introduce the chloroacetate "handle" that enables the subsequent conjugation chemistries.
Table 1: Examples of Synthesis Conditions for Chloroacetate-Functionalized Salicylates
| Starting Material | Reagent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Salicylic acid | Ethyl chloroacetate | K₂CO₃ | DMF | 2-Ethoxy-2-oxoethyl salicylate | 96 | semanticscholar.org |
| Salicylic acid | Methyl 2-bromobutanoate | K₂CO₃ | DMF | 1-Methoxy-1-oxobut-2-yl salicylate | 95 | semanticscholar.org |
| 5-Chlorosalicylic acid | Methyl chloroacetate | K₂CO₃ | 2-Butanone | Methyl 2-(5-chloro-2-(phenylcarbamoyl)phenoxy)acetate | High | lew.ro |
| Starch | Chloroacetyl chloride | Pyridine | DMAc/LiCl | Chloroacetylated starch | 52-98 (DS) | wiley.com |
| Poly(vinyl alcohol) | Chloroacetyl chloride | Pyridine | DMAc/LiCl | Chloroacetylated PVA | 38-99 (DS) | sapub.org |
DS: Degree of Substitution
Incorporation of Chloroacetate-Derived Salicylate Moieties into Heterocyclic Chemical Scaffolds
The electrophilic nature of the chloroacetyl group makes it an excellent tool for linking salicylic acid to various heterocyclic structures, which are prevalent scaffolds in medicinal chemistry. st-andrews.ac.uk The reaction typically proceeds via nucleophilic substitution, where a heteroatom (commonly nitrogen or sulfur) within the heterocyclic ring attacks the carbon of the chloromethyl group, displacing the chloride ion. organic-chemistry.org
This strategy has been successfully used to synthesize a variety of salicylate-heterocycle conjugates. For example, researchers have developed methods for creating benzimidazole (B57391) derivatives by first preparing chloroacetyl salicylic acid derivatives and then reacting them with indole-containing flavonoids. nih.govrsc.org The reaction of 2-mercaptomethyl-5-nitro-1H-benzimidazole with electrophiles is a known pathway to new derivatives, highlighting the potential for chloroacetyl salicylates to react with thiol-containing heterocycles. rsc.org
Furthermore, the synthesis of pyrazole, thiazole, and thiadiazole derivatives, all of which are important in agrochemicals and pharmaceuticals, can be envisioned using this approach. mdpi.com The chloroacetylated salicylate can serve as a universal building block to be coupled with pre-functionalized or parent heterocycles. The synthesis of complex molecules like metronidazole-salicylic acid derivatives has been demonstrated through a multi-step process involving the conjugation of the two fragments, showcasing the utility of this linker strategy. sci-hub.ru The reaction conditions for these conjugations are often mild, making the method broadly applicable to a range of sensitive and complex heterocyclic systems.
Preparation of Salicylanilide (B1680751) Derivatives Through Chloroacetate Linkages
A specific and significant application of chloroacetate-functionalized salicylic acid is in the synthesis of salicylanilide derivatives. Salicylanilides are a class of compounds known for a range of biological activities. nih.govnih.gov The chloroacetate linker provides a means to connect a salicylic acid moiety to an aniline (B41778), forming a stable amide bond through a glycine-like spacer.
The synthesis pathway often begins with the O-alkylation of a salicylanilide. For instance, N-(3-bromo-phenyl)-2-hydroxy-benzamide can be reacted with ethyl chloroacetate to form the corresponding ethyl ester. bch.ro This ester can then be further modified, for example, by reaction with hydrazine (B178648) to produce a hydrazide, which is a versatile intermediate for creating more complex molecules like hydrazones. bch.ro Similarly, researchers have synthesized a series of 5-chloro-salicylanilide derivatives by first reacting 5-chloro-2-hydroxy-N-phenylbenzamide with methyl chloroacetate. lew.ro
The reaction between aniline itself and chloroacetic acid has been studied, revealing the formation of multiple products including phenylglycine and diphenyldiketopiperazine, indicating a complex reaction landscape. kyoto-u.ac.jp However, by starting with the pre-formed O-(chloroacetyl)salicylamide or by reacting a salicylanilide with a chloroacetate ester, the synthesis can be directed more cleanly toward the desired N-alkylated product. Microwave-assisted synthesis has also been employed as an eco-friendly method to produce salicylanilide esters and their derivatives with high yields. mdpi.com
Table 2: Synthesis of Salicylanilide Derivatives and Intermediates
| Salicylanilide/Amide Precursor | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-(3-bromo-phenyl)-2-hydroxy-benzamide | Ethyl chloroacetate | Reflux, 5h | Ethyl ester derivative | bch.ro |
| 5-Chloro-2-hydroxy-N-phenylbenzamide | Methyl chloroacetate | Reflux, 2-butanone, K₂CO₃ | Methyl ester derivative | lew.ro |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Ethyl chloroacetate | Microwave irradiation | Ethyl ester derivative | mdpi.com |
| Salicylic acid + Aniline | HATU (coupling agent) | Room temp, CH₃CN | 2-Imino benzo[e]-1,3-oxazin-4-one | acs.org |
Chloroacetate as a Versatile Synthetic Handle for Broader Salicylic Acid Conjugation
The chloroacetyl group is a premier example of a bifunctional linker in synthetic chemistry due to its distinct reactivity. tandfonline.com Its utility extends far beyond the synthesis of the derivatives mentioned above, positioning it as a versatile handle for conjugating salicylic acid to a vast range of molecules, including polymers, peptides, and other biomolecules. researchgate.netthermofisher.com
The reactivity of the chloroacetyl group is highly selective. It readily reacts with strong nucleophiles like thiols (e.g., cysteine residues in peptides) and amines, while being less reactive toward weaker nucleophiles like alcohols and phenols, especially under controlled pH conditions. tandfonline.commdpi.com This chemoselectivity allows for targeted conjugation even in the presence of multiple functional groups. For example, amines and anilines can be selectively N-chloroacetylated in the presence of unprotected alcohols and phenols. tandfonline.com
This versatility has been demonstrated in the creation of polymer-drug conjugates. Researchers have functionalized polymers such as poly(vinyl alcohol) (PVA), starch, and poly(2-hydroxyethyl methacrylate) (PHEMA) with chloroacetate groups. wiley.comresearchgate.netsapub.org These activated polymers were then reacted with the sodium salt of salicylic acid to form conjugates where the drug is linked to the polymer backbone via a hydrolyzable ester bond. wiley.comresearchgate.netsapub.org This strategy is explored for creating systems for controlled drug release.
The chloroacetyl group's role as an orthogonal protecting group in complex oligosaccharide synthesis further underscores its versatility. beilstein-journals.org It can be selectively removed under conditions that leave other common protecting groups, like acetyl or benzoyl esters, intact. beilstein-journals.org This broad utility, stemming from its reliable reactivity and selectivity, establishes the chloroacetate moiety as a powerful and indispensable tool for the chemical modification and conjugation of salicylic acid.
Material Science and Chemical Engineering Applications of Chloroacetate Functionalized Salicylic Acid Conjugates Excluding Direct Clinical or Biological Use
Design and Synthesis of Functionalized Polymer Systems for Controlled Chemical Release Research
The covalent attachment of molecules to polymers provides a versatile platform for the controlled release of chemical agents. The design and synthesis of such systems involve the careful selection of the polymer backbone, the linker, and the active molecule to tailor the release profile for specific research applications. In this context, chloroacetate-functionalized salicylic (B10762653) acid conjugates have been investigated for their potential in creating materials with tunable release kinetics.
Role of Chloroacetate (B1199739) Linkages in Polymer Functionalization for Controlled Release Mechanisms
Chloroacetate groups serve as effective linkers for attaching salicylic acid to various polymer backbones. sapub.orgresearchgate.netresearchgate.net The chloroacetyl group is reactive and can be introduced onto polymers containing hydroxyl groups, such as poly(vinyl alcohol) (PVA), poly(2-hydroxyethyl methacrylate) (PHEMA), and starch. sapub.orgresearchgate.netresearchgate.net This functionalization is typically achieved by reacting the polymer with chloroacetyl chloride in the presence of a catalyst like pyridine (B92270). sapub.orgresearchgate.netresearchgate.net The resulting chloroacetylated polymer can then react with the sodium salt of salicylic acid to form a polymer-salicylic acid conjugate with an ester linkage. sapub.orgresearchgate.netresearchgate.net
The chloroacetate linkage is crucial for creating a hydrolyzable bond that allows for the controlled release of salicylic acid. sapub.orgresearchgate.net The ester bond formed between the polymer and salicylic acid via the chloroacetate group can be cleaved under specific conditions, such as changes in pH. sapub.orgresearchgate.netresearchgate.net This susceptibility to hydrolysis is a key mechanism governing the release of the conjugated molecule. sapub.orgnih.gov The rate of this hydrolysis, and therefore the release of salicylic acid, can be influenced by several factors, including the hydrophilicity of the polymer backbone and the pH of the surrounding environment. sapub.orgresearchgate.net
Engineering of Polymer-Conjugate Architectures for Modulating Release Kinetics
The architecture of the polymer-conjugate system plays a significant role in modulating the release kinetics of the attached molecule. sapub.orgresearchgate.net By altering the polymer backbone and the degree of substitution with the chloroacetate-salicylic acid moiety, researchers can engineer materials with specific release profiles. sapub.orgresearchgate.net
For instance, studies on poly(vinyl alcohol) (PVA) and poly(2-hydroxyethyl methacrylate) (PHEMA) conjugated with salicylic acid have shown that the release rate is dependent on the hydrophilic character of the conjugate. sapub.orgresearchgate.net A lower content of salicylate (B1505791) groups results in a more hydrophilic polymer, which facilitates the penetration of water and hydroxyl ions to the ester bonds, leading to a faster release of salicylic acid. sapub.org
The pH of the release medium is another critical factor. sapub.orgresearchgate.netresearchgate.net Hydrolysis of the ester linkage is generally faster in more alkaline conditions. sapub.orgresearchgate.net For example, the release of sodium salicylate from PVA-salicylic acid conjugates was found to be faster at pH 8.5 compared to pH 7.6. sapub.org This pH-dependent release is a valuable feature for designing materials that release their payload in response to specific environmental triggers.
The following table summarizes the effect of polymer composition and pH on the release of salicylic acid from different polymer conjugates:
| Polymer Backbone | Degree of Salicylate Substitution (mol%) | Release Medium pH | Observation | Reference |
| Poly(vinyl alcohol) | 37.8 - 98.9 | 8.5 | Release is quickest for the conjugate with the lowest content of salicylate groups. | sapub.org |
| Poly(vinyl alcohol) | 98.9 | 7.6 vs 8.5 | Hydrolysis is faster at pH 8.5 compared to pH 7.6. | sapub.org |
| Poly(2-hydroxyethyl methacrylate) | 32.2 - 98.1 | 7.6 and 8.5 | Release is dependent on the hydrophilic character of the conjugate and the pH of the medium. | researchgate.net |
Polymer-Small Molecule Conjugates as Experimental Platforms for Understanding Chemical Interaction and Release Phenomena
Polymer-small molecule conjugates, such as those involving chloroacetate-functionalized salicylic acid, serve as valuable experimental platforms for investigating fundamental chemical interactions and release phenomena. These systems allow for the systematic study of how polymer structure, linker chemistry, and environmental factors influence the release of a covalently bound molecule. nih.govnih.gov
By synthesizing a series of conjugates with varying polymer backbones (e.g., PVA, PHEMA, starch) and different degrees of substitution, researchers can gain insights into structure-property relationships. sapub.orgresearchgate.netresearchgate.net These studies contribute to a deeper understanding of diffusion, hydrolysis, and other mechanisms that govern controlled release from polymeric matrices. nih.gov The knowledge gained from these experimental platforms is essential for the rational design of new functional materials with tailored release characteristics for a wide range of applications in material science and chemical engineering. nih.govnih.gov
Investigation of UV Absorption and Photoprotective Characteristics of Derivatives (Focus on Photochemistry)
Salicylic acid and its derivatives are known for their ability to absorb ultraviolet (UV) radiation, a property that is of interest in the field of photochemistry and materials science. unige.chscispace.comresearchgate.net The photophysical properties of these compounds, including their UV absorption spectra and fluorescence, are influenced by their molecular structure and the surrounding environment. unige.chresearchgate.net
Research has shown that salicylic acid derivatives can exhibit significant absorption in the UVB and UVC regions of the electromagnetic spectrum. scispace.comresearchgate.net For example, certain synthesized salicylates show absorption maxima at approximately 238 nm and 308 nm. scispace.comresearchgate.net The band at 308 nm is characteristic of aromatic carboxylic acids with an ortho-hydroxyl group. scispace.comresearchgate.net The photoprotective properties of these derivatives have been evaluated in vitro, with some compounds demonstrating moderate UVB absorption capabilities. scispace.com
The photophysics of salicylic acid derivatives is complex and can involve processes such as excited-state intramolecular proton transfer (ESIPT). unige.ch The pH of the solution is a crucial parameter that affects the photochemical and photophysical properties of these compounds. unige.chresearchgate.net Studies using techniques like time-resolved fluorescence have provided insights into the excited-state dynamics of salicylic acid derivatives in aqueous solutions. unige.chresearchgate.net This fundamental understanding of their photochemical behavior is important for the development of materials with specific UV-absorbing or photoprotective functions.
Utilization as Precursors and Intermediates in Complex Organic Synthetic Pathways
Salicylic acid chloroacetate and its related precursor, O-acetylsalicyloyl chloride, are valuable intermediates in organic synthesis. guidechem.com O-acetylsalicyloyl chloride, which can be synthesized from acetylsalicylic acid and a chlorinating agent like thionyl chloride, serves as a versatile reagent for introducing the acetylsalicyloyl group into other molecules. guidechem.comprepchem.comechemi.comresearchgate.net
The synthesis of O-acetylsalicyloyl chloride can be achieved with high yields using different methods. One approach involves reacting acetylsalicylic acid with thionyl chloride, sometimes with a catalyst like pyridine or anhydrous aluminum trichloride, under controlled temperature conditions. guidechem.comechemi.com
O-acetylsalicyloyl chloride is reactive towards nucleophiles such as alcohols and amines, allowing for the formation of esters and amides, respectively. guidechem.com This reactivity makes it a useful building block in the synthesis of more complex organic compounds, including those with potential applications in materials science. guidechem.com For example, it has been used in the synthesis of bidentate heteroorganic ligands and acetoxybenzamides. guidechem.com
The chloroacetyl derivatives of salicylic acid and related compounds are also important intermediates. ontosight.aievitachem.com For instance, 2-((chloroacetyl)amino)benzoic acid can be synthesized from 2-aminobenzoic acid and chloroacetyl chloride and can undergo further reactions like hydrolysis, amination, and esterification to create new derivatives. ontosight.aismolecule.com Similarly, 4-(2-chloroacetyl)benzoic acid is a versatile intermediate used in the formation of various heterocyclic compounds.
The following table provides examples of synthetic methods for key intermediates:
Future Research Directions and Unexplored Avenues in Chloroacetylated Salicylic Acid Chemistry
Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Atom Economy
The traditional synthesis of chloroacetylated salicylic (B10762653) acid and its subsequent derivatives often relies on conventional methods that may involve harsh reagents and solvents. A significant future direction lies in the development of green and sustainable synthetic protocols. Research in related areas, such as the synthesis of salicylic acid itself from natural precursors like wintergreen oil, highlights a shift towards more environmentally benign processes. nih.govdergipark.org.trkozmetikpusula.comresearchgate.net This philosophy can be extended to the chloroacetylation step and subsequent reactions.
Future investigations should prioritize:
Biocatalysis: Exploring enzymatic routes for the synthesis and derivatization of chloroacetylated salicylic acid could offer high selectivity and milder reaction conditions. For instance, laccase enzymes have been successfully used in the green synthesis of salicylic acid from its alcohol precursor, achieving high yields under optimized conditions. nih.gov Similar biocatalytic strategies could be investigated for the chloroacetylation step or subsequent conjugation reactions.
Alternative Solvents and Catalysts: Moving away from traditional organic solvents towards greener alternatives like ionic liquids or supercritical fluids could reduce environmental impact. Similarly, the use of eco-friendly and recyclable catalysts, such as salicylic acid itself acting as a catalyst in certain multicomponent reactions, presents a promising avenue. researchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis of 2-(chloroacetoxy)benzoic acid could enhance safety, improve reaction control, and allow for easier scalability compared to batch processing.
Table 1: Comparison of Conventional and Potential Green Synthetic Routes
| Parameter | Conventional Synthesis (e.g., Chloroacetylation of Polymers) | Proposed Green Synthesis |
|---|---|---|
| Starting Materials | Petroleum-derived salicylic acid, chloroacetyl chloride. sapub.orgresearchgate.net | Salicylic acid from natural sources (e.g., wintergreen oil). dergipark.org.trkozmetikpusula.com |
| Catalysts | Pyridine (B92270). sapub.orgresearchgate.net | Biocatalysts (e.g., lipases, laccases), organocatalysts. nih.gov |
| Solvents | N,N-dimethylacetamide (DMAc), Chloroform. sapub.orgresearchgate.netnih.gov | Water, ionic liquids, supercritical CO2. |
| Process | Batch reactions. | Continuous flow synthesis, microwave-assisted synthesis. |
| Efficiency | Moderate to high yields but often requires purification from byproducts. | Potential for higher atom economy, easier product isolation, and catalyst recycling. |
Exploration of Alternative Chloroacetate-Mediated Conjugation Chemistries
The chloroacetate (B1199739) group is an excellent electrophile, making it highly suitable for conjugation reactions, primarily through nucleophilic substitution. Much of the existing research focuses on reacting chloroacetylated polymers with the sodium salt of salicylic acid, forming an ester linkage for prodrug applications. sapub.orgresearchgate.netresearchgate.net This involves the functionalization of a polymer backbone, such as poly(vinyl alcohol) (PVA) or starch, with chloroacetyl chloride, followed by reaction with sodium salicylate (B1505791). sapub.orgresearchgate.net
Future research should explore a wider array of nucleophiles and molecular scaffolds to broaden the scope of conjugation chemistry:
Diverse Nucleophiles: Beyond carboxylates, the reaction of the chloroacetyl group with other nucleophiles like amines, thiols, and azides should be systematically investigated. This would enable the formation of amide, thioether, and azido (B1232118) linkages, respectively, creating a diverse library of salicylic acid conjugates with different chemical stabilities and properties. The synthesis of 3-(2-chloroacetamido) benzoic acid demonstrates the reactivity of chloroacetyl chloride with amino groups, a strategy that can be adapted. d-nb.info
Peptide and Amino Acid Conjugates: Conjugating chloroacetylated salicylic acid to amino acids or peptides could enhance bioavailability and target specificity. nih.gov Such conjugates could be designed to be cleaved by specific enzymes, offering a targeted drug delivery mechanism.
Novel Polymeric and Supramolecular Scaffolds: While polymers like PVA and starch have been used, future work could involve conjugating salicylic acid to other biocompatible polymers like chitosan, zein, or synthetic block copolymers. nih.govskemman.is This could lead to the development of novel hydrogels, nanoparticles, or micelles for advanced material applications.
Advanced Computational Modeling for Predicting Reactivity, Stability, and Novel Material Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating the discovery process. For chloroacetylated salicylic acid and its derivatives, computational modeling can provide insights that are difficult to obtain through experiments alone.
Unexplored avenues in this area include:
Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the reactivity of the chloroacetyl group with various nucleophiles. By calculating transition state energies and mapping reaction pathways, researchers can predict which conjugation reactions are most favorable. This approach can also be used to understand the regioselectivity in more complex systems. nih.gov
Hydrolysis and Stability Studies: Molecular dynamics (MD) simulations can model the hydrolysis of the ester bond linking salicylic acid to a polymer carrier in different environments (e.g., varying pH). This can help in designing prodrugs with precisely controlled release kinetics, a concept explored experimentally where release rates are pH-dependent. sapub.orgresearchgate.net
De Novo Material Design: Advanced computational methods can be used to design entirely new materials from first principles. liverpool.ac.uk By combining computational predictions of the properties of chloroacetate-functionalized salicylic acid as a building block with algorithms for material assembly, it may be possible to design novel polymers or frameworks with tailored functions, such as specific porosity for gas storage or selective binding capabilities.
Table 2: Application of Computational Methods in Chloroacetylated Salicylic Acid Research
| Computational Method | Predicted Property | Relevance to Research |
|---|---|---|
| Density Functional Theory (DFT) | Partial charges, transition state energies, reaction barriers. nih.gov | Predicting reactivity with different nucleophiles; guiding synthetic strategy. |
| Molecular Docking | Binding affinity and mode to biological targets (e.g., enzymes). | Screening for potential new biological activities of novel conjugates. |
| Molecular Dynamics (MD) | Conformational changes, polymer-solvent interactions, hydrolysis rates. | Predicting the stability and drug release profiles of polymeric conjugates. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Designing new derivatives with enhanced therapeutic or material properties. |
Expanding the Scope of Chloroacetate-Functionalized Salicylic Acid Derivatives for Innovative Material Design and Chemical Applications
The true potential of chloroacetylated salicylic acid lies in its use as a versatile building block for advanced materials. By leveraging the dual functionality of the carboxylic acid and the reactive chloroacetyl group, a wide range of innovative materials can be conceptualized and synthesized.
Future research should focus on:
Stimuli-Responsive Materials: Creating "smart" polymers that incorporate chloroacetate-functionalized salicylic acid. These materials could be designed to release salicylic acid or another payload in response to specific triggers such as pH, temperature, or light. The pH-dependent release from existing polymer conjugates is a foundational concept that can be expanded upon. sapub.orgresearchgate.net
Functionalized Surfaces and Fabrics: Developing methods to graft chloroacetylated salicylic acid derivatives onto surfaces to create materials with inherent antibacterial or anti-inflammatory properties. Research on functionalizing graphene and fabrics with salicylic acid demonstrates the feasibility of creating such nanoengineered materials. nih.gov
Monomers for Advanced Polymers: Using chloroacetylated salicylic acid as a functional monomer in polymerization reactions. This could lead to the creation of new polyesters or polyamides where the salicylic acid moiety is an integral part of the polymer backbone, imparting unique thermal, mechanical, and biological properties to the resulting material.
Complex Heterocyclic Synthesis: Employing chloroacetylated salicylic acid as a precursor in multicomponent reactions to build complex heterocyclic scaffolds. Such strategies have been used to synthesize flavonoid derivatives with potential anti-cancer properties, indicating the utility of this intermediate in medicinal chemistry. nih.gov
Q & A
Advanced Research Questions
How can discrepancies in drug release profiles from polymer-salicylic acid conjugates across pH conditions be resolved?
Methodological Answer :
Contradictions in hydrolysis rates (e.g., faster release at pH 8.5 vs. 7.6) arise from conjugate hydrophilicity and ester bond stability. To address this:
- Experimental Design : Conduct hydrolysis studies in buffered solutions (pH 7.4–8.5) at 37°C, monitoring release via UV spectroscopy .
- Data Normalization : Account for conjugate DS and polymer crystallinity using differential scanning calorimetry (DSC) .
Table 3 : Hydrolysis Rates of PVA-Salicylic Acid Conjugates
| pH | Hydrolysis Rate (Relative to DS 98.9%) |
|---|---|
| 7.6 | 40% release in 24 hours |
| 8.5 | 75% release in 24 hours |
What strategies mitigate matrix effects in LC-MS/MS analysis of salicylic acid in plant tissues?
Methodological Answer :
Matrix effects (ion suppression/enhancement) are minimized by:
- Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges .
- Internal Standards : Deuterated salicylic acid (D₄-SA) for signal correction .
- Method Validation : Spike-and-recovery tests across concentrations (1–100 ng/mL) to assess accuracy (±10%) .
How can controlled-release systems using salicylic acid-chloroacetate conjugates be designed for hydrolytic stability?
Methodological Answer :
To balance drug release and stability:
- Hydrophilic Modifiers : Introduce polyethylene glycol (PEG) spacers to delay hydrolysis .
- pH-Responsive Carriers : Use polymers with ionizable groups (e.g., carboxylates) for targeted release in alkaline environments .
- Accelerated Stability Testing : Incubate conjugates at 40°C/75% RH for 3 months to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
